molecular formula C17H10ClN3O3S B2623666 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide CAS No. 868376-89-0

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide

Cat. No.: B2623666
CAS No.: 868376-89-0
M. Wt: 371.8
InChI Key: GSTBFEKYZLRYOF-ZPHPHTNESA-N
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Description

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a complex organic compound that features a benzothiazole core with a prop-2-yn-1-yl substituent and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Amines.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor function, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)-benzothiazole derivatives: Similar structure but lacking the nitrobenzamide moiety.

    4-nitrobenzamide derivatives: Similar structure but lacking the benzothiazole core.

Uniqueness

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is unique due to the combination of the benzothiazole core, prop-2-yn-1-yl group, and nitrobenzamide moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c1-2-10-20-15-13(18)4-3-5-14(15)25-17(20)19-16(22)11-6-8-12(9-7-11)21(23)24/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTBFEKYZLRYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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